

# Unveiling the Anxiolytic Potential of CBD3063: A Comparative Analysis in Preclinical Models

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A novel peptidomimetic, **CBD3063**, has demonstrated notable anxiolytic-like effects in preclinical studies, positioning it as a promising candidate for further investigation in the field of anxiety research. This guide provides a comprehensive comparison of **CBD3063**'s performance against relevant alternatives, supported by experimental data from murine models. The information presented here is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the current findings and the methodologies employed.

## **Comparative Analysis of Anxiolytic-Like Effects**

The anxiolytic potential of **CBD3063** was primarily evaluated using the Open Field Test (OFT) in mice. This test assesses anxiety-like behavior by measuring the animal's tendency to explore a novel, open environment versus staying in the more secure peripheral areas. An increase in the time spent in the center of the arena is indicative of reduced anxiety.

In these studies, **CBD3063** was compared with a vehicle control and Gabapentin (GBP), a compound known to have anxiolytic properties in both clinical and preclinical settings. The results, as detailed in the PNAS publication by Gomez et al. (2023), show that **CBD3063** significantly increases the time mice spend in the center of the open field, an effect comparable to that of Gabapentin.[1][2] This suggests that **CBD3063** possesses anxiolytic-like properties.



| Treatment<br>Group                | Animal<br>Model | Behavioral<br>Test | Key<br>Parameter               | Result<br>(Mean ±<br>SEM) | Interpretati<br>on                   |
|-----------------------------------|-----------------|--------------------|--------------------------------|---------------------------|--------------------------------------|
| Vehicle                           | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~25 ± 5                   | Baseline<br>anxiety-like<br>behavior |
| CBD3063 (10<br>mg/kg, i.p.)       | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~60 ± 10                  | Anxiolytic-like effect               |
| Gabapentin<br>(30 mg/kg,<br>i.p.) | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~55 ± 8                   | Anxiolytic-like<br>effect            |

p < 0.05

compared to

Vehicle

group. Data

are estimated

from

graphical

representatio

ns in the

source

publication

for illustrative

purposes.

Furthermore, the Tail Suspension Test (TST) was employed to assess potential depressive-like behavior. In this test, increased immobility time is interpreted as a sign of behavioral despair. The study found that while Gabapentin increased immobility time, **CBD3063** did not alter it compared to the vehicle control, suggesting that **CBD3063** does not induce depressive-like behaviors at the tested dose.[1][2]

## **Experimental Protocols**



#### **Open Field Test (OFT)**

- Apparatus: A square arena (40 cm x 40 cm x 40 cm) made of non-reflective material. The floor is divided into a central zone (20 cm x 20 cm) and a peripheral zone.
- Animals: Adult male and female mice are used. They are habituated to the testing room for at least 1 hour before the experiment.
- Procedure:
  - Each mouse is placed individually in the center of the open field arena.
  - The animal is allowed to freely explore the arena for a total of 15 minutes.
  - Behavior is recorded using an overhead video camera.
  - The primary measure for anxiety-like behavior is the time spent in the central zone during the first 5 minutes of the test.[1][2] Locomotor activity (total distance traveled) is also measured to control for general activity effects.
- Drug Administration: CBD3063 (10 mg/kg), Gabapentin (30 mg/kg), or vehicle (e.g., 10% DMSO in saline) is administered via intraperitoneal (i.p.) injection 2 hours before the test.

#### **Tail Suspension Test (TST)**

- Apparatus: A suspension box that allows the mouse to hang by its tail without its body touching any surface.
- Animals: Adult male and female mice are used.
- Procedure:
  - A piece of adhesive tape is attached to the tail of the mouse, approximately 2 cm from the tip.
  - The mouse is suspended by the tape from a hook at the top of the suspension box.



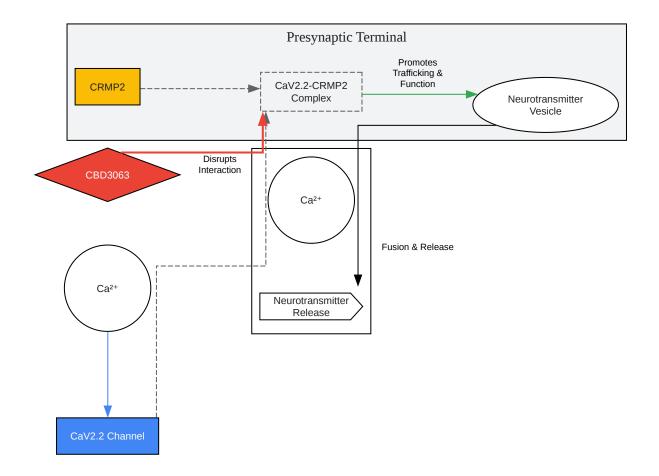
- The duration of immobility (defined as the absence of any movement except for respiration) is recorded for a period of 6 minutes.
- Drug Administration: CBD3063 (10 mg/kg), Gabapentin (30 mg/kg), or vehicle is administered via i.p. injection prior to the test.

### **Mechanism of Action and Signaling Pathway**

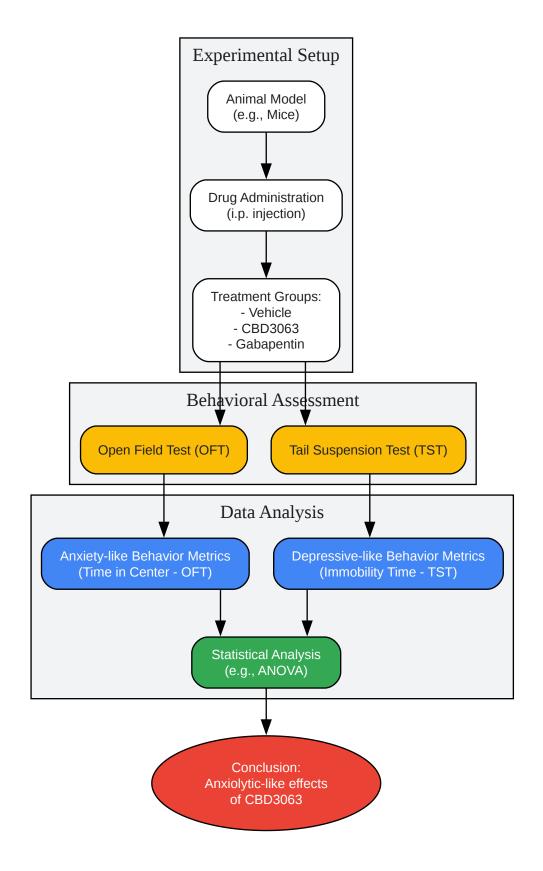
**CBD3063** exerts its effects by modulating the N-type voltage-gated calcium channels (CaV2.2). Specifically, it disrupts the interaction between CaV2.2 and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3] This protein-protein interaction is crucial for the trafficking and function of CaV2.2 channels in neurons.

By uncoupling CRMP2 from CaV2.2, **CBD3063** leads to a reduction in the number of CaV2.2 channels on the neuronal membrane and a decrease in calcium influx into the presynaptic terminal.[3][4] This, in turn, diminishes the release of neurotransmitters, a process implicated in both pain signaling and anxiety.









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